molecular formula C15H19N3O2S2 B3016579 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine CAS No. 876706-39-7

4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B3016579
CAS No.: 876706-39-7
M. Wt: 337.46
InChI Key: JBALZLYWDDUEAD-UHFFFAOYSA-N
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Description

4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine is a chemical compound with the molecular formula C15H19N3O2S2 and a molecular weight of 337.47 g/mol This compound is known for its unique structure, which includes an azepane ring, a sulfonyl group, and a thiazole ring

Preparation Methods

The synthesis of 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azepane ring, sulfonyl group, and thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c16-15-17-14(11-21-15)12-5-7-13(8-6-12)22(19,20)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALZLYWDDUEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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